3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)
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Overview
Description
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is a complex organic compound with a molecular formula of C33H30N2O8. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxyphenylacetic acid with 6-amino-3,3’-methanediylbisbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated aromatic compounds, substituted aromatic compounds
Scientific Research Applications
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-methanediylbis(6-{[(3-methylphenoxy)acetyl]amino}benzoic acid)
- 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid
- (3,4-dimethoxyphenyl)acetyl chloride
Uniqueness
3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
5-[[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O10/c1-44-28-11-7-22(16-30(28)46-3)18-32(38)36-26-9-5-20(14-24(26)34(40)41)13-21-6-10-27(25(15-21)35(42)43)37-33(39)19-23-8-12-29(45-2)31(17-23)47-4/h5-12,14-17H,13,18-19H2,1-4H3,(H,36,38)(H,37,39)(H,40,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAJIGSQIXOQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385904 |
Source
|
Record name | STK060085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5477-47-4 |
Source
|
Record name | STK060085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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